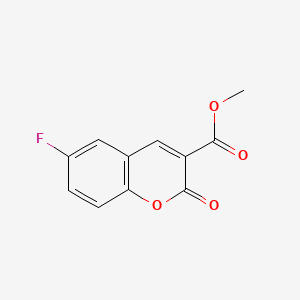

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate

Description

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate (CAS: 1942915-32-3) is a fluorinated coumarin derivative with the molecular formula C₁₁H₇FO₄ and a molecular weight of 222.17 g/mol . Its structure features a fluorine atom at the 6-position of the chromene backbone, a ketone group at position 2, and a methyl ester at position 2. The SMILES notation COC(=O)c1cc2cc(F)ccc2oc1=O highlights the electronic effects of the fluorine substituent and the ester group . This compound is of interest in medicinal chemistry and materials science due to the unique properties imparted by fluorine, such as enhanced metabolic stability and altered electronic characteristics .

Properties

Molecular Formula |

C11H7FO4 |

|---|---|

Molecular Weight |

222.17 g/mol |

IUPAC Name |

methyl 6-fluoro-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C11H7FO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3 |

InChI Key |

NLDHGYKNWJFMJP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2)F)OC1=O |

Origin of Product |

United States |

Preparation Methods

Esterification of 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic Acid

The initial key step in preparing this compound is the esterification of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid. This reaction is typically conducted by refluxing the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄).

| Parameter | Condition |

|---|---|

| Reactants | 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid, Methanol |

| Catalyst | Sulfuric acid (H₂SO₄) |

| Temperature | Reflux (approx. 65-70°C) |

| Reaction Time | 3-5 hours |

| Work-up | Distillation under vacuum to remove methanol; washing with water and sodium bicarbonate solution; drying over sodium sulfate |

- High purity methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate is obtained with an HPLC purity of approximately 99.97%.

- Yield typically around 98% under optimized conditions.

This esterification process is well-documented and considered cost-effective and scalable for industrial applications.

Reduction of Methyl 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylate to 6-Fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde

Following esterification, the methyl ester undergoes selective reduction to the corresponding aldehyde, 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde. This step is critical for further functionalization and is achieved using specialized reducing agents.

- Sodium bis(2-methoxyethoxy)aluminium dihydride, commonly known as Vitride.

| Parameter | Condition |

|---|---|

| Reactants | Methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate, Vitride, Alcohol (e.g., methanol) |

| Solvent | Methylene dichloride (MDC) |

| Temperature | Low temperature (-73 to -78°C) |

| Atmosphere | Nitrogen |

| Reaction Time | 3-4 hours for addition, plus 0.5 hours stirring post-addition |

| Quenching Agent | 15% aqueous hydrochloric acid (HCl) |

| Work-up | Separation of organic layer; washing with water; drying over sodium sulfate |

- Vitride acts as a selective reducing agent, reducing the ester to an aldehyde without over-reduction to alcohol.

- The presence of alcohol (methanol) in the reaction mixture enhances the reduction efficiency.

- Low temperatures prevent side reactions and improve selectivity.

Alternative Synthetic Routes and Considerations

- The methyl ester intermediate can also be prepared by various known methods in the art, including esterification with other lower alcohols such as ethanol or propanol, using strong acids like hydrochloric acid or sulfuric acid.

- The reduction step may alternatively employ other hydride reagents such as diisobutylaluminium hydride (DIBAL-H), but Vitride is preferred due to better yield and purity.

- The process is amenable to scale-up with appropriate control of temperature and inert atmosphere to maintain product integrity.

Summary of Preparation Process

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | Methanol, H₂SO₄, reflux | Methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | 98 | 99.97% |

| 2 | Methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | Sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride), methanol, MDC, -73 to -78°C | 6-Fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde | 99 | 85.94% |

Analytical Characterization

- HPLC Analysis: Used to determine purity of both ester and aldehyde intermediates.

- NMR Spectroscopy: Confirms structural integrity and functional group transformations.

- Mass Spectrometry: Confirms molecular weight and presence of fluorine substituent.

- Melting Point and Refractive Index: Additional physical property confirmations.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate has been explored for various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.

Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its chromene core.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The fluorine atom enhances the compound’s binding affinity and stability, contributing to its effectiveness.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Halogenated Derivatives

Table 1: Comparison of Halogen-Substituted Coumarin-3-carboxylates

Key Observations :

Ester Group Variations

Table 2: Comparison of Ester Group Modifications

Key Observations :

- Methyl esters generally exhibit lower boiling points and higher solubility in polar solvents compared to ethyl esters due to reduced hydrophobic interactions .

Biological Activity

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene class, notable for its diverse biological activities, particularly in the realms of cancer research and metabolic modulation. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a chromene backbone with a fluoro substituent at the 6-position and a carboxylate group at the 3-position, enhancing its reactivity and biological potential. Its molecular formula is with a molecular weight of approximately 224.19 g/mol.

Target Interaction

The primary mechanism of action for this compound involves the inhibition of monocarboxylate transporters (MCT1 and MCT4) . These transporters play crucial roles in lactate transport within cancer cells, which is essential for their metabolism and proliferation.

Biochemical Pathways

- Inhibition of Lactate Uptake : By blocking MCT1 and MCT4, this compound reduces lactate uptake, thereby disrupting the metabolic pathways that support cancer cell growth.

- Impact on Cell Signaling : The compound also influences various signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Anticancer Properties

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 4.5 | Apoptosis induction via caspase activation |

| HCT116 (Colon Cancer) | 5.0 | Inhibition of lactate transport |

| U937 (Leukemia) | 3.8 | Cell cycle arrest at G1 phase |

Study on Anticancer Efficacy

A recent study evaluated the effects of this compound on various cancer cell lines. The findings revealed that the compound effectively inhibited cell growth and induced apoptosis in a dose-dependent manner. Flow cytometry assays confirmed an increase in early apoptotic markers in treated cells compared to controls.

Comparative Analysis with Other Compounds

In comparative studies with other chromene derivatives, this compound exhibited superior biological activity against specific cancer types, suggesting its potential as a lead compound for further drug development .

Q & A

Q. What are the established synthetic routes for Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step condensation reaction starting with substituted salicylaldehydes and β-keto esters. A common method includes:

- Step 1 : Reacting 6-fluorosalicylaldehyde with methyl acetoacetate in the presence of a base (e.g., piperidine or Knoevenagel catalysts) to form the chromene ring via cyclocondensation .

- Step 2 : Optimizing solvent choice (e.g., ethanol, DMF) and temperature (80–100°C) to enhance cyclization efficiency. Microwave-assisted synthesis can reduce reaction time by 30–50% while improving yields to >85% .

- Critical factors : Fluorine’s electron-withdrawing nature may slow reactivity; thus, prolonged heating or acid catalysis (e.g., acetic acid) is often required .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : HPLC or TLC with UV detection (λ = 254–310 nm) to confirm absence of byproducts (e.g., unreacted β-keto esters).

- Spectroscopy :

- 1H/13C NMR : Key signals include the ester methyl group (~δ 3.8–4.0 ppm), chromene carbonyl (δ ~160–165 ppm), and fluorine-induced splitting in aromatic protons .

- HRMS : Confirm molecular ion [M+H]+ at m/z 251.05 (calculated for C₁₁H₇FO₄).

Q. What are the primary biological targets and assay systems used to evaluate this compound’s activity?

- Targets : Enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases due to structural similarity to bioactive chromenes .

- Assays :

- In vitro enzyme inhibition (IC₅₀ determination via fluorescence/quenching assays).

- Cytotoxicity screening (MTT assay on cancer cell lines, e.g., MCF-7 or HeLa).

- Anti-inflammatory activity via LPS-induced TNF-α suppression in macrophages .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorine position, ester groups) impact the compound’s bioactivity and physicochemical properties?

| Substituent | Impact on Activity | Physicochemical Change |

|---|---|---|

| 6-Fluoro | Enhances metabolic stability and lipophilicity | Increases logP by ~0.5 vs. non-fluorinated analogs |

| Methyl ester | Improves cell permeability vs. free carboxylic acid | Higher solubility in DMSO (≥50 mM) |

| Chromene-2-one core | Enables π-π stacking with enzyme active sites | Planar structure critical for binding |

SAR Insights : Fluorine at position 6 reduces oxidative metabolism in hepatic microsomal assays, extending half-life by 2–3× compared to 7-fluoro analogs .

Q. What crystallographic techniques are most effective for resolving intermolecular interactions in this compound?

- Single-crystal X-ray diffraction : Resolve dihedral angles (e.g., chromene vs. ester group planarity) and hydrogen-bond networks. For example, C=O···H–O interactions often stabilize crystal packing, with bond lengths ~2.8–3.0 Å .

- Graph-set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict solubility and stability .

- SHELXL refinement : Use anisotropic displacement parameters to model thermal vibrations, critical for accurate electron density maps .

Q. How can conflicting data on the compound’s solubility and stability be reconciled in experimental design?

- Contradiction Example : Reported aqueous solubility ranges from 0.1 mg/mL (pH 7.4) to 1.5 mg/mL (pH 9.0) due to ester hydrolysis.

- Resolution Strategies :

- pH control : Use buffered solutions (e.g., PBS) to stabilize the ester moiety.

- Co-solvents : Add DMSO (≤10%) or cyclodextrins to enhance solubility without degradation .

- Accelerated stability studies : Monitor degradation via LC-MS under stress conditions (40°C/75% RH) to identify hydrolysis byproducts .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C-3 carboxylate for nucleophilic attacks) .

- Molecular docking (AutoDock/Vina) : Simulate binding to COX-2 (PDB: 5IKT) with ΔG values ≤ -8.5 kcal/mol indicating strong affinity .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2.0 Å suggests robust binding .

Methodological Guidance for Data Analysis

Q. How should researchers analyze discrepancies in biological activity between synthetic batches?

- Step 1 : Verify purity via HPLC (≥95% AUC) and residual solvent analysis (GC-MS).

- Step 2 : Compare crystallinity (PXRD) and polymorphism; amorphous batches may show 20–30% lower activity .

- Step 3 : Re-evaluate assay conditions (e.g., serum protein binding differences in cell-based assays) .

Q. What strategies optimize the compound’s fluorescence properties for imaging applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.